AMG-1694

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

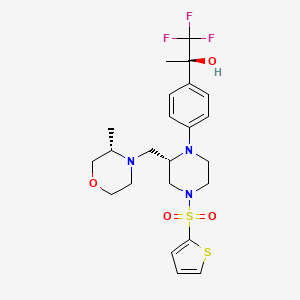

C23H30F3N3O4S2 |

|---|---|

分子量 |

533.6 g/mol |

IUPAC 名称 |

(2R)-1,1,1-trifluoro-2-[4-[(2S)-2-[[(3S)-3-methylmorpholin-4-yl]methyl]-4-thiophen-2-ylsulfonylpiperazin-1-yl]phenyl]propan-2-ol |

InChI |

InChI=1S/C23H30F3N3O4S2/c1-17-16-33-12-11-27(17)14-20-15-28(35(31,32)21-4-3-13-34-21)9-10-29(20)19-7-5-18(6-8-19)22(2,30)23(24,25)26/h3-8,13,17,20,30H,9-12,14-16H2,1-2H3/t17-,20-,22+/m0/s1 |

InChI 键 |

OJTJLEFGCNYTBQ-RBDMOPTHSA-N |

手性 SMILES |

C[C@H]1COCCN1C[C@H]2CN(CCN2C3=CC=C(C=C3)[C@](C)(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4 |

规范 SMILES |

CC1COCCN1CC2CN(CCN2C3=CC=C(C=C3)C(C)(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4 |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Hepatocellular Mechanism of AMG-1694: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of AMG-1694, a potent and selective small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction within hepatocytes. By elucidating its molecular interactions and downstream effects, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential in metabolic diseases.

Core Mechanism of Action: Liberation of Glucokinase

The primary mechanism of action of this compound in hepatocytes is the disruption of the protein-protein interaction between glucokinase (GK) and its endogenous inhibitor, the glucokinase regulatory protein (GKRP).[1][2][3] Under fasting conditions, GKRP sequesters GK in the nucleus, rendering it inactive.[1] this compound binds to a previously unknown pocket on GKRP, inducing a conformational change that leads to the dissociation of the GK-GKRP complex.[1][3] This liberation of GK allows its translocation to the cytoplasm, where it can phosphorylate glucose, the first and rate-limiting step in glycolysis and glycogen synthesis.[4][5][6]

Quantitative Efficacy of this compound

The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for its target and its effectiveness in restoring glucokinase activity.

| Parameter | Value | Description | Reference |

| IC50 (GK-GKRP Disruption) | 7 nM | The half maximal inhibitory concentration for the disruption of the human glucokinase and glucokinase regulatory protein complex. | [2][7] |

| EC50 (GK Activity Restoration) | 0.020 µM | The half maximal effective concentration for restoring the enzymatic activity of glucokinase in the presence of the glucokinase regulatory protein. | [2][7] |

Signaling Pathway Perturbation by this compound

This compound's disruption of the GK-GKRP complex initiates a cascade of events that modulate hepatic glucose metabolism. The following diagram illustrates the signaling pathway affected by this compound in hepatocytes.

References

- 1. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 1. Discovery of a novel tool compound for in vivo proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucokinase - Wikipedia [en.wikipedia.org]

- 5. Molecular Pathophysiology of Hepatic Glucose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatic glucose sensing and integrative pathways in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Therapeutic Target of AMG-1694

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-1694 is a potent, small-molecule disruptor of the protein-protein interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). By preventing the inhibitory binding of GKRP to GK, this compound indirectly enhances glucokinase activity, leading to increased glucose phosphorylation, particularly in the liver. This mechanism of action has shown promise in preclinical models for the treatment of type 2 diabetes mellitus by normalizing blood glucose levels without inducing hypoglycemia, a common side effect of direct glucokinase activators. This document provides a comprehensive overview of the therapeutic target of this compound, including its mechanism of action, relevant signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.

The Therapeutic Target: The Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Complex

The primary therapeutic target of this compound is the interaction between glucokinase (GK), also known as hexokinase IV, and the glucokinase regulatory protein (GKRP).[1][2][3]

Glucokinase (GK) is a key enzyme in glucose metabolism, primarily expressed in hepatocytes and pancreatic β-cells. It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis.

Glucokinase Regulatory Protein (GKRP) is predominantly found in the nucleus of hepatocytes and acts as a competitive inhibitor of GK.[1][2] In fasting states (low glucose), GKRP binds to GK and sequesters it in the nucleus, thereby inactivating it.[1][2] This prevents futile cycling of glucose and conserves glucose during periods of low availability.

The interaction between GK and GKRP is allosterically regulated by fructose-6-phosphate (F6P), which promotes the formation of the inactive GK-GKRP complex, and fructose-1-phosphate (F1P), which competitively inhibits GKRP, leading to the dissociation of GK.[1][2]

Mechanism of Action of this compound

This compound acts as a disruptor of the GK-GKRP complex.[3] By binding to GKRP, this compound induces a conformational change that prevents its interaction with GK. This leads to the release of active GK from the nucleus into the cytoplasm of hepatocytes. The increased cytoplasmic concentration of active GK results in enhanced phosphorylation of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and glycolysis, ultimately leading to a reduction in blood glucose levels.

A key advantage of this indirect mechanism of activation is that it is glucose-dependent. The effect of this compound is more pronounced in hyperglycemic conditions, and it has been shown to normalize blood glucose in diabetic rodent models without causing hypoglycemia in normoglycemic animals.

Signaling Pathway

The regulation of glucokinase by GKRP and the mechanism of action of this compound can be visualized in the following signaling pathway:

References

An In-Depth Technical Guide to AMG-1694: A Novel Glucokinase Regulatory Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-1694 is a potent and selective small molecule inhibitor of the glucokinase regulatory protein (GKRP). By disrupting the interaction between glucokinase (GK) and GKRP in hepatocytes, this compound promotes the translocation of GK from the nucleus to the cytoplasm, thereby increasing glucose phosphorylation and subsequent metabolism. This mechanism offers a promising therapeutic strategy for the treatment of type 2 diabetes mellitus by enhancing hepatic glucose uptake in a glucose-dependent manner, potentially minimizing the risk of hypoglycemia. This technical guide provides a comprehensive overview of the biochemical and cellular activity, preclinical efficacy, and the experimental methodologies used to characterize this compound.

Introduction to Glucokinase and its Regulation by GKRP

Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells.[1] In the liver, GK plays a crucial role in postprandial glucose uptake and glycogen synthesis.[2] The activity of hepatic GK is tightly regulated by the glucokinase regulatory protein (GKRP).[1]

Under fasting conditions (low glucose), GKRP binds to GK and sequesters it in the nucleus in an inactive state.[2] This prevents futile cycling of glucose phosphorylation when glucose levels are low. Following a meal, rising intracellular glucose and fructose-1-phosphate levels promote the dissociation of the GK-GKRP complex.[1] This releases GK into the cytoplasm, where it can phosphorylate glucose to glucose-6-phosphate, the first step in glycolysis and glycogen synthesis.[2]

Dysregulation of this pathway is implicated in the pathophysiology of type 2 diabetes. Small molecule inhibitors of GKRP, such as this compound, represent a therapeutic approach to enhance hepatic glucose disposal by promoting the active, cytoplasmic localization of GK.

This compound: Mechanism of Action

This compound is a potent disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) complex.[3][4] It binds to a previously unknown pocket on GKRP, distinct from the phosphofructose-binding site, inducing a conformational change that leads to the dissociation of GK.[5] This release of GK from its inhibitory sequestration in the nucleus allows it to translocate to the cytoplasm and exert its catalytic activity.[3][4] A key feature of this mechanism is that it indirectly increases GK activity without directly activating the enzyme itself, which is hypothesized to reduce the risk of hypoglycemia compared to direct GK activators.[5]

dot

Caption: Mechanism of action of this compound in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in biochemical and cellular assays.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference(s) |

| IC50 (GK-GKRP Dissociation) | 7 nM | Biochemical Assay | [3][4][6][7] |

| EC50 (Restoration of GK Activity) | 0.020 µM (20 nM) | In the presence of GKRP | [3][7] |

Table 2: Preclinical Efficacy of this compound

| Animal Model | Effect | Observation | Reference(s) |

| Rodent Diabetes Models | Normalizes Blood Glucose | Lowers blood glucose specifically in diabetic animals, not in normoglycemic animals. | [3][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GK-GKRP Interaction Assays

4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the proximity of GK and GKRP to assess the disruptive effect of compounds like this compound.

-

Principle: One protein (e.g., GST-tagged GK) is labeled with an HTRF donor (e.g., anti-GST antibody conjugated to Europium cryptate), and the other protein (e.g., His-tagged GKRP) is labeled with an HTRF acceptor (e.g., anti-His antibody conjugated to d2). When the proteins interact, FRET occurs upon excitation of the donor. Disruption of the interaction by an inhibitor reduces the FRET signal.

-

Protocol:

-

Recombinant human GK and GKRP are incubated with the respective donor and acceptor antibodies in an appropriate assay buffer.

-

This compound or other test compounds are added at various concentrations.

-

The mixture is incubated to allow for protein-protein interaction and compound binding.

-

The plate is read on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.

-

4.1.2. AlphaScreen Assay

This bead-based proximity assay is another method to quantify the GK-GKRP interaction.

-

Principle: One protein is captured on a donor bead, and the other on an acceptor bead. When the proteins interact, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon excitation. Inhibitors of the interaction prevent this signal generation.

-

Protocol:

-

Biotinylated GK is incubated with streptavidin-coated donor beads.

-

GST-tagged GKRP is incubated with anti-GST-coated acceptor beads.

-

The two bead-protein complexes are mixed in the presence of varying concentrations of this compound.

-

After an incubation period, the plate is read on an AlphaScreen-compatible reader.

-

IC50 values are calculated from the resulting dose-response curves.

-

dot

Caption: General workflow for in vitro GK-GKRP interaction assays.

Glucokinase Translocation Assay in Primary Hepatocytes

This cellular assay visualizes the movement of GK from the nucleus to the cytoplasm in response to stimuli.

-

Principle: Immunofluorescence staining is used to detect the subcellular localization of GK in primary hepatocytes. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of translocation.

-

Protocol:

-

Primary hepatocytes are isolated from rats and seeded in multi-well plates.

-

Cells are cultured under low glucose conditions to promote nuclear sequestration of GK.

-

Cells are then treated with this compound at various concentrations, often in the presence of different glucose concentrations.

-

Following treatment, cells are fixed, permeabilized, and stained with a primary antibody against GK and a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Images are acquired using a high-content imaging system.

-

Image analysis software is used to quantify the fluorescence intensity of GK in the nuclear and cytoplasmic compartments to determine the extent of translocation.[2][8]

-

dot

References

- 1. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]

- 2. The physiological role of glucokinase binding and translocation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. 4ly9 - Human GKRP complexed to this compound [(2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol] and sorbitol-6-phosphate - Summary - Protein Data Bank Japan [pdbj.org]

- 6. This compound | 1361217-07-3 | MOLNOVA [molnova.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Evidence for glucokinase translocation by glucose in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of AMG-1694: A GK-GKRP Disruptor for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-1694 is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). Identified through high-throughput screening and subsequent structure-based drug design, this compound represents a novel therapeutic strategy for Type 2 Diabetes Mellitus (T2DM). By preventing the sequestration of GK in the nucleus of hepatocytes, this compound increases cytoplasmic GK activity, leading to enhanced glucose uptake and glycogen synthesis. This mechanism of action has been shown to normalize blood glucose levels in rodent models of diabetes without inducing hypoglycemia, a significant advantage over direct glucokinase activators.[1][2][3] This technical guide details the discovery, mechanism of action, and preclinical development of this compound, providing an in-depth overview of the experimental protocols and key data that defined its pharmacological profile.

Introduction: Targeting the Glucokinase-GKRP Interaction

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the primary glucose-phosphorylating enzyme in the liver.[1][3] In hepatocytes, its activity is modulated by the glucokinase regulatory protein (GKRP), which binds to GK in a glucose-dependent manner.[1][3] During periods of low glucose (fasting), GKRP sequesters GK in the nucleus, rendering it inactive.[1][2][3] Following a meal, rising glucose levels promote the dissociation of the GK-GKRP complex, allowing GK to translocate to the cytoplasm and phosphorylate glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen synthesis.

Direct allosteric activation of GK has been a therapeutic approach for T2DM; however, this strategy has been associated with a risk of hypoglycemia.[1][2][3] An alternative strategy is to disrupt the inhibitory GK-GKRP interaction, thereby increasing the pool of active cytoplasmic GK without altering the enzyme's intrinsic kinetic properties.[4] This approach aims to provide a glucose-dependent increase in hepatic glucose uptake with a lower risk of hypoglycemia.[2][4] this compound emerged from a discovery program aimed at identifying small molecules that could execute this novel mechanism.[1][3]

Discovery and Optimization

The journey to identify this compound began with a high-throughput screening (HTS) campaign to find molecules that could disrupt the GK-GKRP interaction.[4] This led to the identification of initial hits which were then optimized using structure-based drug design. A co-crystal structure of a lead compound complexed with human GKRP revealed a previously unknown binding pocket, distinct from the natural phosphofructose-binding site.[1][2] This structural insight guided the medicinal chemistry effort to improve potency and drug-like properties, ultimately leading to the discovery of this compound.[1] Although a potent tool compound for in vivo proof-of-concept, this compound was found to have high metabolic turnover, which limited its further development and prompted the discovery of improved analogs like AMG-3969.[1]

Mechanism of Action

This compound acts by binding to GKRP and inducing a conformational change that prevents its interaction with GK. This disruption of the GK-GKRP complex leads to two key events within the hepatocyte:

-

Increased Cytoplasmic Glucokinase: By preventing nuclear sequestration, this compound increases the concentration of active GK in the cytoplasm.

-

Enhanced Glucose Phosphorylation: The elevated cytoplasmic GK levels lead to increased phosphorylation of glucose, enhancing hepatic glucose uptake and its conversion into glycogen.

This mechanism is inherently glucose-sensitive, as the activity of the released GK is still dependent on ambient glucose concentrations, which is believed to contribute to the lower risk of hypoglycemia observed in preclinical models.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Assay | Reference |

| IC₅₀ | 7 nM | GK-GKRP Dissociation | [5][6] |

| EC₅₀ | 0.020 µM (20 nM) | GK Activity Restoration (in the presence of GKRP) | [5][6] |

| Animal Model | Dose | Effect | Reference |

| Zucker Diabetic Fatty (ZDF) Rats | Not Specified | Robust pharmacodynamic effect and statistically significant reduction in glucose | [4] |

| Rodent Models of Diabetes | Not Specified | Normalized blood glucose levels | [1][2][3] |

| Normoglycemic Rats | Not Specified | No alteration in blood glucose levels | [4] |

Signaling and Experimental Workflow Diagrams

Signaling Pathway

Caption: Mechanism of this compound in hepatocytes.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

The Role of AMG-1694 in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-1694 is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). By preventing the sequestration of GK in the nucleus of hepatocytes, this compound indirectly enhances GK activity in the cytoplasm, leading to increased glucose phosphorylation and subsequent downstream metabolic effects. This mechanism has been shown to normalize blood glucose levels in preclinical models of type 2 diabetes. A key characteristic of this compound is its glucose-dependent action, primarily exerting its glucose-lowering effects in hyperglycemic conditions, thereby minimizing the risk of hypoglycemia observed with direct glucokinase activators. This guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound's role in glucose homeostasis.

Mechanism of Action: The Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Axis

Glucokinase (GK) is a key enzyme in glucose metabolism, primarily expressed in hepatocytes, pancreatic β-cells, and certain neurons. In the liver, GK plays a pivotal role in postprandial glucose uptake and glycogen synthesis. The activity of hepatic GK is tightly regulated by the glucokinase regulatory protein (GKRP).

Under fasting conditions (low glucose), GKRP binds to GK and sequesters it in an inactive state within the hepatocyte nucleus.[1][2] Following a meal (high glucose), the rise in intracellular glucose and fructose-1-phosphate promotes the dissociation of the GK-GKRP complex. This allows GK to translocate to the cytoplasm, where it can phosphorylate glucose to glucose-6-phosphate, the first committed step in glycolysis and glycogen synthesis.[3]

This compound acts by directly binding to a novel allosteric pocket on GKRP, distinct from the phosphofructose-binding site.[1] This binding induces a conformational change in GKRP that disrupts its interaction with GK, leading to the release of active GK into the cytoplasm, even at low glucose concentrations.[1]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound on GK-GKRP interaction.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.

| Parameter | Value | Assay/Model | Reference |

| In Vitro Potency | |||

| GK-GKRP Disruption (IC50) | 7 nM | AlphaScreen Assay | [4] |

| GK Enzymatic Activity Restoration (EC50) | 0.020 µM | In the presence of GKRP | [4] |

| In Vivo Efficacy | |||

| Blood Glucose Reduction | Statistically significant | Zucker Diabetic Fatty (ZDF) rats | [1] |

| Hypoglycemia in Normoglycemic Animals | Not observed | Wistar rats | [1] |

| GK Translocation | Robust | ZDF rats | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments involving this compound.

GK-GKRP Binding Assay (AlphaScreen)

This assay quantifies the ability of a compound to disrupt the interaction between glucokinase and GKRP.

Experimental Workflow: GK-GKRP AlphaScreen Assay

Caption: Workflow for the GK-GKRP AlphaScreen assay.

Methodology:

-

Reagent Preparation: Recombinant human biotinylated GKRP and GST-tagged GK are prepared. AlphaScreen Streptavidin Donor beads and anti-GST Acceptor beads are reconstituted according to the manufacturer's instructions.

-

Compound Plating: Serial dilutions of this compound are plated in a 384-well microplate.

-

Protein Incubation: Biotinylated GKRP and GST-tagged GK are added to the wells containing the compound and incubated to allow for protein-protein interaction and compound binding.

-

Bead Addition: A mixture of Streptavidin Donor and anti-GST Acceptor beads is added to each well.

-

Signal Detection: The plate is incubated in the dark to allow for bead-protein complex formation. The AlphaScreen signal is then read on a suitable plate reader. In the absence of a disruptor, the proximity of the donor and acceptor beads results in a high signal. Disruption of the GK-GKRP interaction by this compound leads to a decrease in the signal.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the GK-GKRP interaction, is calculated from the dose-response curve.

Hepatocyte Glucokinase Translocation Assay

This cell-based assay visualizes the movement of glucokinase from the nucleus to the cytoplasm in response to a test compound.

Experimental Workflow: GK Translocation Assay

Caption: Workflow for the hepatocyte GK translocation assay.

Methodology:

-

Cell Culture: Primary rat hepatocytes are isolated and plated in 384-well plates.[5]

-

Glucose Starvation: Cells are cultured in a low-glucose medium for 12 hours to promote the nuclear sequestration of GK.[4]

-

Compound Treatment: The cells are then treated with varying concentrations of this compound, glucose (positive control), or fructose (positive control) for 1 hour.[4]

-

Immunofluorescence Staining: After treatment, the cells are fixed, permeabilized, and stained with a primary antibody specific for glucokinase, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.[4]

-

Imaging and Analysis: The plates are imaged using a high-content imaging system. Automated image analysis is performed to quantify the fluorescence intensity of GK in the nuclear and cytoplasmic compartments. The ratio of cytoplasmic to nuclear fluorescence is calculated to determine the extent of GK translocation.

In Vivo Efficacy in Diabetic Rodent Models

The glucose-lowering effects of this compound are evaluated in animal models of type 2 diabetes, such as Zucker Diabetic Fatty (ZDF) rats and db/db mice.

Methodology for ZDF Rat Study:

-

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a genetic model of obesity and type 2 diabetes, are used.

-

Acclimatization: Animals are acclimated to the housing conditions and handling procedures.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80 in water, adjusted to pH 2.2) and administered via oral gavage.

-

Blood Glucose Monitoring: Blood samples are collected at various time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours) from the tail vein. Blood glucose levels are measured using a glucometer.

-

Immunohistochemistry: At the end of the study, animals are euthanized, and liver tissue is collected and fixed. Immunohistochemistry is performed on liver sections using an anti-GK antibody to visualize the subcellular localization of glucokinase.

-

Data Analysis: The percentage change in blood glucose from baseline is calculated for each treatment group. The immunohistochemical staining is scored to quantify the degree of GK translocation.

Conclusion

This compound represents a novel therapeutic approach for the treatment of type 2 diabetes by targeting the GK-GKRP interaction. Its mechanism of action, which leads to a glucose-dependent increase in hepatic glucose uptake, offers the potential for effective glycemic control with a reduced risk of hypoglycemia. The preclinical data presented in this guide demonstrate the potency and efficacy of this compound in relevant in vitro and in vivo models. The detailed experimental protocols provide a framework for further research and development in this promising area of metabolic disease therapeutics.

References

- 1. Exploring dose–response variability and relative severity assessment in STZ-induced diabetes male NSG mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The physiological role of glucokinase binding and translocation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucose-induced dissociation of glucokinase from its regulatory protein in the nucleus of hepatocytes prior to nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation and translocation of glucokinase in rat primary hepatocytes monitored by high content image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the AMG-1694 Binding Site on GKRP

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between the novel glucokinase-glucokinase regulatory protein (GK-GKRP) disruptor, AMG-1694, and its target, the Glucokinase Regulatory Protein (GKRP). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic diseases, structural biology, and pharmacology. Herein, we detail the binding site characterization, present quantitative binding data, and provide comprehensive experimental protocols for the key assays utilized in these groundbreaking discoveries.

Executive Summary

This compound is a potent and selective small molecule that disrupts the interaction between glucokinase (GK) and GKRP, leading to the translocation of GK from the nucleus to the cytoplasm and a subsequent increase in glucose metabolism. The therapeutic potential of this mechanism lies in its ability to lower blood glucose levels in a glucose-dependent manner, thereby reducing the risk of hypoglycemia. A landmark co-crystal structure of full-length human GKRP in complex with this compound has revealed a previously unknown allosteric binding pocket, distinct from the known phosphofructose-binding site.[1][2] This discovery has opened new avenues for the structure-based design of next-generation GK-GKRP disruptors for the treatment of type 2 diabetes.

The GK-GKRP Signaling Pathway and the Mechanism of this compound

Under fasting conditions (low glucose), GKRP binds to GK and sequesters it in the nucleus of hepatocytes, rendering it inactive. When postprandial glucose levels rise, GK is released from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose, the first step in glycolysis and glycogen synthesis. This compound acts by binding to a novel allosteric site on GKRP, inducing a conformational change that prevents its interaction with GK, thus mimicking the high-glucose state and promoting the cytoplasmic localization and activity of GK.

Quantitative Binding Data

The interaction of this compound with GKRP and its effect on the GK-GKRP complex have been quantified using various biophysical and biochemical assays. The following table summarizes the key quantitative data.

| Parameter | Description | Value | Assay Method | Reference |

| IC50 | Concentration of this compound required to disrupt 50% of the pre-formed GK-GKRP complex. | 7 nM | AlphaScreen | [3] |

| EC50 | Concentration of this compound required to restore 50% of GK enzymatic activity in the presence of GKRP. | 0.020 µM | Enzyme Activity Assay | [3] |

| Kd | Dissociation constant for the binding of this compound to GKRP. | 0.007 µM | Surface Plasmon Resonance (SPR) | [2] |

Experimental Protocols

The determination of the this compound binding site and its characterization involved several key experimental techniques. Detailed protocols for these assays are provided below.

GK-GKRP Disruption Assay (AlphaScreen)

This bead-based proximity assay was used to quantify the ability of this compound to disrupt the interaction between GK and GKRP.[4]

Materials:

-

Recombinant human Glucokinase (GK)

-

Recombinant human Glucokinase Regulatory Protein (GKRP)

-

AlphaScreen Glutathione Donor Beads

-

AlphaScreen Nickel Chelate Acceptor Beads

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

-

This compound (or other test compounds)

-

384-well low-volume microplates

Protocol:

-

Prepare a mixture of GK and GKRP in assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate.

-

Add the GK-GKRP mixture to the wells containing the test compound.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the compound to interact with the proteins.

-

Add a suspension of AlphaScreen Donor and Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 60-120 minutes) to allow bead-protein binding.

-

Read the plate on an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the degree of GK-GKRP disruption.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) Binding Assay

SPR was employed to measure the direct binding of this compound to GKRP and to determine the binding kinetics.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human GKRP

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling reagents (EDC, NHS)

-

Ethanolamine

Protocol:

-

Equilibrate the sensor chip with running buffer.

-

Activate the surface of the sensor chip by injecting a mixture of EDC and NHS.

-

Immobilize GKRP onto the sensor chip surface via amine coupling by injecting the protein solution in immobilization buffer.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

Inject a series of concentrations of this compound over the sensor surface and a reference flow cell.

-

Monitor the binding response in real-time.

-

Regenerate the sensor surface between injections if necessary.

-

Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

X-ray Crystallography of the GKRP-AMG-1694 Complex

The co-crystal structure of GKRP in complex with this compound was determined to elucidate the precise binding site and molecular interactions.

Materials:

-

Purified recombinant human GKRP

-

This compound

-

Crystallization screening kits

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source)

Protocol:

-

Prepare a stable complex of GKRP and this compound by incubating the purified protein with a molar excess of the compound.

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-ligand complex with various crystallization screen solutions.

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

-

Once suitable crystals are obtained, soak them in a cryoprotectant solution to prevent ice formation during data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data from the frozen crystals using a synchrotron radiation source.

-

Process the diffraction data and solve the crystal structure using molecular replacement and refinement software.

-

Analyze the electron density map to build and refine the atomic model of the GKRP-AMG-1694 complex.

Conclusion

The identification and characterization of the novel allosteric binding site of this compound on GKRP represents a significant advancement in the field of diabetes drug discovery. The detailed quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers seeking to further investigate the GK-GKRP interaction and develop novel therapeutics targeting this pathway. The structure-based understanding of this interaction will undoubtedly fuel the design of next-generation GK-GKRP disruptors with improved potency, selectivity, and pharmacokinetic properties.

References

The Cellular Impact of Sotorasib (AMG 510): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that represents a significant breakthrough in targeting KRAS mutations, which were long considered "undruggable".[1][2] Specifically, Sotorasib is a covalent and irreversible inhibitor of the KRAS protein carrying a glycine-to-cysteine substitution at codon 12 (KRAS G12C).[3][4] This mutation is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 2% of other solid tumors.[4] This guide provides an in-depth overview of the cellular pathways affected by Sotorasib, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key mechanisms.

Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[3] It cycles between an active guanosine triphosphate (GTP)-bound state and an inactive guanosine diphosphate (GDP)-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active GTP-bound form and constitutive activation of downstream signaling pathways.[3]

Sotorasib selectively targets the mutant cysteine residue at position 12 of the KRAS G12C protein. It forms a covalent bond with this cysteine, locking the protein in its inactive, GDP-bound state.[5][6] This irreversible binding prevents the exchange of GDP for GTP, thereby inhibiting KRAS G12C-mediated downstream signaling.[7] A key feature of Sotorasib's design is its ability to bind to a cryptic pocket (the switch-II pocket) that is accessible only in the inactive state of the KRAS G12C protein, which contributes to its high selectivity.[3]

Cellular Pathways Affected by Sotorasib

The primary cellular pathway inhibited by Sotorasib is the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway.[8] By locking KRAS G12C in its inactive state, Sotorasib prevents the activation of RAF, which in turn blocks the phosphorylation cascade of MEK and ERK.[3][4] The inhibition of ERK phosphorylation is a key biomarker of Sotorasib activity.[4] The suppression of this pathway leads to decreased cell proliferation and the induction of apoptosis in KRAS G12C-mutant cancer cells.[9]

In addition to the MAPK pathway, KRAS can also activate other downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway. While the direct impact of Sotorasib on the PI3K pathway is less pronounced than on the MAPK pathway, inhibition of KRAS G12C can lead to a reduction in PI3K pathway signaling in some contexts.

Quantitative Data

Preclinical In Vitro Efficacy

Sotorasib has demonstrated potent and selective inhibition of cell viability in cancer cell lines harboring the KRAS G12C mutation, with minimal effect on KRAS wild-type or other KRAS-mutant cell lines.[4]

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) for Cell Viability | Citation |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | ~0.006 | [3][4] |

| MIA PaCa-2 | Pancreatic Cancer | G12C | ~0.009 | [3][4] |

| H23 | Non-Small Cell Lung Cancer | G12C | 0.6904 | [3] |

| H358 | Non-Small Cell Lung Cancer | G12C | 0.0818 | [3] |

| Other non-G12C lines | Various | Not G12C | >7.5 | [4] |

Preclinical In Vivo Efficacy

In xenograft models using KRAS G12C-mutant cancer cells, orally administered Sotorasib led to significant tumor regression.[4] In a study with NCI-H358 cell-derived xenografts, a daily 30 mg/kg oral dose of Sotorasib for 28 days resulted in a reduction in mean tumor volume to 426.66 mm³.[3]

Clinical Efficacy (CodeBreaK 100 Trial)

The phase 1/2 CodeBreaK 100 trial evaluated the efficacy and safety of Sotorasib (960 mg once daily) in patients with pretreated, advanced KRAS G12C-mutated NSCLC.[9][10]

| Parameter | Result | Citation |

| Objective Response Rate (ORR) | 37.1% - 40.7% | [6][7][10] |

| Disease Control Rate (DCR) | 80.6% - 83.7% | [7][10] |

| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months | [7][10] |

| Median Overall Survival (OS) | 12.5 months | [6][10] |

| 2-Year Overall Survival Rate | 32.5% | [6][10] |

| Median Duration of Response (DoR) | 11.1 - 12.3 months | [5][10] |

Experimental Protocols

Cell Viability Assay

This protocol outlines a common method to assess the effect of Sotorasib on the viability of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., NCI-H358 for KRAS G12C, or a KRAS wild-type line as a control) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Sotorasib in culture medium. Remove the existing medium from the cells and add the Sotorasib dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Use a commercial cell viability reagent such as CellTiter-Glo® (Promega). Add the reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Western Blot for ERK Phosphorylation

This protocol is used to measure the inhibition of MAPK pathway signaling by assessing the phosphorylation status of ERK.

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Sotorasib for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal.

Mechanisms of Resistance to Sotorasib

Despite the promising efficacy of Sotorasib, acquired resistance is a significant clinical challenge. Resistance mechanisms can be broadly categorized as "on-target" (involving the KRAS G12C protein itself) or "off-target" (bypassing the need for KRAS signaling).

-

On-target resistance: This can occur through secondary mutations in the KRAS G12C gene that prevent Sotorasib from binding effectively.[7]

-

Off-target resistance: These mechanisms involve the activation of alternative signaling pathways that bypass the inhibited KRAS G12C. Common off-target resistance mechanisms include:

-

Activation of upstream receptor tyrosine kinases (RTKs): Amplification or mutations in genes like EGFR, HER2, or FGFR can reactivate the MAPK pathway or activate parallel pathways like the PI3K pathway.[9]

-

Mutations in other RAS isoforms: Acquired mutations in NRAS or HRAS can restore downstream signaling.[11]

-

Alterations in downstream signaling components: Mutations in genes downstream of KRAS, such as BRAF or MEK, can lead to pathway reactivation.[12]

-

Histological transformation: In some cases, tumors can transform into a different histological subtype, such as from adenocarcinoma to squamous cell carcinoma, which may be less dependent on KRAS signaling.[12]

-

Conclusion

Sotorasib (AMG 510) has revolutionized the treatment landscape for KRAS G12C-mutated cancers by effectively and selectively inhibiting the constitutively active mutant protein. Its primary mechanism of action is the suppression of the MAPK signaling pathway, leading to reduced cell proliferation and tumor growth. While Sotorasib has demonstrated significant clinical benefit, the emergence of resistance highlights the complexity of cancer biology and the need for ongoing research into combination therapies and next-generation inhibitors to overcome these challenges. This guide provides a foundational understanding of the cellular pathways impacted by Sotorasib, supported by key data and methodologies for researchers in the field.

References

- 1. Sotorasib (AMG 510) Shows Promising Results in Some Patients With Solid Tumors, Suggests a Study With City of Hope as a Co-Lead Author [businesswire.com]

- 2. Rapid Response to Sotorasib of a Patient With KRAS G12C-Mutated Lung Cancer With Cancer-Associated Disseminated Intravascular Coagulation: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. esmo.org [esmo.org]

- 6. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]

- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sotorasib Demonstrates Efficacy in CodeBreaK 100 Phase 2 Study Results - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 10. amgen.com [amgen.com]

- 11. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 12. ilcn.org [ilcn.org]

In-depth Technical Guide: Early-Stage Research on Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Disruptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies in the early-stage research and development of small molecule disruptors of the Glucokinase (GK) and Glucokinase Regulatory Protein (GKRP) interaction. This burgeoning field offers a promising therapeutic avenue for Type 2 Diabetes Mellitus by modulating hepatic glucose metabolism with a potentially lower risk of hypoglycemia compared to direct glucokinase activators.

Introduction: The Rationale for GK-GKRP Disruption

Glucokinase (GK) is a key enzyme that regulates glucose homeostasis. In hepatocytes, its activity is modulated by the Glucokinase Regulatory Protein (GKRP), which sequesters GK in the nucleus in an inactive state during periods of low glucose.[1][2][3] The disruption of this protein-protein interaction (PPI) by small molecules leads to the translocation of GK to the cytoplasm, thereby increasing glucose phosphorylation and subsequent metabolism. This mechanism of action is distinct from that of GK activators, which directly enhance the enzyme's catalytic activity.[1][2] The key advantage of GK-GKRP disruptors is their glucose-dependent effect, which may mitigate the risk of hypoglycemia, a significant side effect associated with some GK activators.

Key Small Molecule GK-GKRP Disruptors

Several small molecule compounds have been identified as potent disruptors of the GK-GKRP interaction. The following table summarizes the quantitative data for some of the most well-characterized molecules.

| Compound Name | Structure | hGK-hGKRP IC50 (nM) | GK Translocation EC50 (µM) | In Vivo Efficacy |

| AMG-3969 | 2-(4-((2S)-4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol | 4 | 0.202 | Significant blood glucose reduction in db/db mice. |

| AMG-1694 | Not publicly available | Potent disruptor | Promotes GK translocation in vitro and in vivo. | Normalized blood glucose in rodent models of diabetes. |

| AMG-0696 | Diarylmethanesulfonamide derivative | 3.8 | Not reported | Blood glucose reduction in mice. |

Signaling Pathway and Mechanism of Action

The regulation of glucokinase activity by GKRP is a central node in hepatic glucose sensing. At low glucose concentrations, GKRP binds to GK in the hepatocyte nucleus, inhibiting its function. As glucose levels rise, glucose itself and its metabolite fructose-1-phosphate (F1P) promote the dissociation of the GK-GKRP complex. Conversely, fructose-6-phosphate (F6P) stabilizes the complex. Small molecule GK-GKRP disruptors act by binding to GKRP, inducing a conformational change that prevents its interaction with GK, thus mimicking the effects of high glucose and F1P. This leads to the translocation of active GK to the cytoplasm, enhancing glucose uptake and metabolism.

Experimental Protocols

The identification and characterization of GK-GKRP disruptors rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for GK-GKRP Interaction

This assay quantifies the interaction between GK and GKRP using Förster resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

Materials:

-

Recombinant human GK and GKRP proteins (tagged, e.g., with 6xHis and GST)

-

Anti-tag antibodies conjugated to HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound, recombinant human GK, and GKRP to the assay buffer.

-

Add the anti-tag antibodies conjugated to the HTRF donor and acceptor.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 values for the test compounds.

AlphaScreen Assay for GK-GKRP Interaction

This bead-based proximity assay measures the interaction by the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity.

Materials:

-

Recombinant human GK and GKRP proteins (one biotinylated, the other with a different tag, e.g., GST)

-

Streptavidin-coated donor beads and anti-tag antibody-coated acceptor beads

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound, biotinylated GK, and GST-tagged GKRP.

-

Incubate for 15-30 minutes at room temperature.

-

Add a mixture of streptavidin-donor beads and anti-GST acceptor beads.

-

Incubate for 1-2 hours at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Determine the IC50 values from the dose-response curves.

Hepatocyte Glucokinase Translocation Assay

This cell-based imaging assay visualizes and quantifies the movement of GK from the nucleus to the cytoplasm in response to a test compound.

Materials:

-

Primary hepatocytes or a suitable hepatocyte cell line

-

Cell culture medium and plates

-

Test compound

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against glucokinase

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed hepatocytes in a multi-well imaging plate and culture until they form a monolayer.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 5% BSA.

-

Incubate with a primary antibody against glucokinase.

-

Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of the glucokinase signal to determine the extent of translocation.

-

Calculate the EC50 values for GK translocation.

Experimental and Logical Workflows

The discovery and development of GK-GKRP disruptors follow a logical progression from initial screening to in vivo validation.

Conclusion and Future Directions

Early-stage research on GK-GKRP disruptors has identified potent small molecules with promising preclinical efficacy and a potentially improved safety profile over direct GK activators. Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, further elucidating the long-term effects of sustained GK-GKRP disruption on hepatic lipid metabolism, and ultimately translating these findings into clinical candidates for the treatment of type 2 diabetes. The methodologies and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to contribute to this exciting field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Glucokinase in the Subcellular Localization of Glucokinase Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antidiabetic Properties of AMG-1694: A Technical Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Information regarding a compound designated as AMG-1694 and its potential antidiabetic properties is not currently available in the public domain. Extensive searches of scientific literature and clinical trial databases did not yield any specific information related to a molecule with this identifier in the context of diabetes research or therapy.

This guide aims to provide a structured framework for the investigation of a novel antidiabetic compound, using the placeholder "this compound," to illustrate the necessary experimental protocols, data presentation, and visualization of key biological pathways that would be essential for a comprehensive technical whitepaper. While the data presented herein is hypothetical, the methodologies and conceptual frameworks are based on established practices in diabetes drug discovery.

Hypothetical Preclinical Data Summary

Effective evaluation of a potential antidiabetic agent requires a thorough assessment of its in vitro and in vivo pharmacological properties. The following tables represent the types of quantitative data that would be crucial for characterizing the activity of a compound like "this compound."

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Assay Type | Cell Line/System | This compound Value | Control Compound Value |

| Receptor Binding Affinity (Ki) | Radioligand Binding Assay | CHO-K1 cells expressing human GLP-1R | 1.2 nM | Semaglutide: 0.8 nM |

| Functional Potency (EC50) | cAMP Accumulation Assay | HEK293 cells expressing human GLP-1R | 0.5 nM | Liraglutide: 1.1 nM |

| Glucose Uptake Stimulation | 2-NBDG Uptake Assay | L6 myotubes | 150% of baseline at 100 nM | Insulin: 200% of baseline |

| Insulin Secretion (GSIS) | Glucose-Stimulated Insulin Secretion | INS-1E pancreatic β-cells | 2.5-fold increase vs. high glucose | Exenatide: 3.0-fold increase |

| Selectivity vs. GIPR | Competitive Binding Assay | Cells expressing human GIPR | >10,000 nM | Tirzepatide: 0.5 nM |

Table 2: In Vivo Efficacy in a Diabetic Mouse Model (db/db)

| Parameter | Dosing Regimen | This compound (10 mg/kg) | Vehicle Control |

| Change in Blood Glucose (AUC) | Oral Gavage, Single Dose | -45% | +5% |

| Change in HbA1c | Daily Dosing, 4 Weeks | -1.8% | +0.2% |

| Body Weight Change | Daily Dosing, 4 Weeks | -12% | +2% |

| Plasma Insulin Levels | 30 min post-glucose challenge | +85% | +15% |

Core Experimental Protocols

Detailed and reproducible methodologies are fundamental to the scientific rigor of a drug discovery program. The following sections outline standard protocols that would be employed to generate the data presented above.

GLP-1 Receptor (GLP-1R) Binding Assay

Objective: To determine the binding affinity of this compound for the human GLP-1 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human GLP-1R are cultured to 80-90% confluency.

-

Membrane Preparation: Cells are harvested, and crude plasma membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a known concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1) and varying concentrations of this compound or a standard competitor.

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

Methodology:

-

Cell Culture: INS-1E pancreatic β-cells are seeded in 24-well plates and cultured until they form a monolayer.

-

Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 2 hours to establish a basal insulin secretion rate.

-

Stimulation: The pre-incubation buffer is replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing either vehicle or varying concentrations of this compound.

-

Sample Collection: After a 1-hour incubation, the supernatant is collected.

-

Quantification: The concentration of insulin in the supernatant is measured using a commercially available ELISA kit.

-

Data Analysis: Insulin secretion is normalized to the total protein content of the cells in each well.

Visualizing Molecular Pathways and Workflows

Graphical representations of signaling cascades and experimental designs are critical for conveying complex information concisely.

Caption: Hypothetical signaling pathway of this compound via the GLP-1 receptor.

Caption: Workflow for a typical in vivo study in a diabetic mouse model.

Conclusion and Future Directions

While "this compound" remains a hypothetical compound, the framework presented here outlines the essential components of a technical guide for a novel antidiabetic agent. A comprehensive evaluation would necessitate further studies, including detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling, long-term safety and toxicology assessments in multiple species, and ultimately, well-designed clinical trials in human subjects. The systematic application of these established drug discovery principles is paramount for the successful development of new and effective therapies for diabetes mellitus.

Methodological & Application

Application Notes and Protocols for AMG-1694 in vitro Glucokinase Translocation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), a key enzyme in glucose metabolism, plays a pivotal role in maintaining glucose homeostasis. In hepatocytes, its activity is regulated by its subcellular localization. Under low glucose conditions, GK is sequestered in the nucleus through its interaction with the glucokinase regulatory protein (GKRP). An increase in intracellular glucose levels promotes the dissociation of the GK-GKRP complex, leading to the translocation of GK to the cytoplasm, where it can phosphorylate glucose. AMG-1694 is a potent small molecule disruptor of the GK-GKRP interaction. By promoting the dissociation of this complex, this compound indirectly enhances glucokinase enzymatic activity and facilitates its translocation from the nucleus to the cytoplasm. This document provides a detailed protocol for an in vitro assay to quantify the translocation of glucokinase in primary hepatocytes in response to this compound using high-content imaging.

Data Presentation

The following table summarizes the key quantitative parameters of this compound, which are essential for designing and interpreting the in vitro glucokinase translocation assay.

| Parameter | Value | Description | Reference |

| IC50 | 7 nM | The half-maximal inhibitory concentration for the disruption of the GK-GKRP complex. | |

| EC50 | 0.020 µM (20 nM) | The half-maximal effective concentration for restoring glucokinase enzymatic activity in the presence of GKRP. |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided in the DOT language for Graphviz.

Glucokinase Translocation Signaling Pathway

Caption: Signaling pathway of glucokinase translocation induced by this compound and high glucose.

Experimental Workflow for GK Translocation Assay

Caption: Experimental workflow for the in vitro glucokinase translocation assay.

Experimental Protocol

This protocol details the steps for an in vitro immunofluorescence-based assay to quantify the translocation of glucokinase from the nucleus to the cytoplasm in primary hepatocytes upon treatment with this compound.

Materials and Reagents:

-

Primary human or rat hepatocytes

-

Collagen-coated 96-well black, clear-bottom imaging plates

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Low glucose medium (e.g., Krebs-Ringer buffer with 5 mM glucose)

-

High glucose medium (e.g., Krebs-Ringer buffer with 25 mM glucose - for positive control)

-

This compound

-

DMSO (vehicle control)

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100 or Saponin for permeabilization

-

Bovine Serum Albumin (BSA) for blocking

-

Primary antibody: anti-Glucokinase antibody

-

Secondary antibody: fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear counterstain: DAPI or Hoechst

-

Phosphate Buffered Saline (PBS)

-

High-content imaging system

Procedure:

-

Cell Seeding:

-

Thaw and seed primary hepatocytes onto collagen-coated 96-well imaging plates according to the supplier's protocol.

-

Culture the cells in hepatocyte culture medium for 24-48 hours to allow for attachment and recovery.

-

-

Cell Starvation:

-

Gently aspirate the culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add low glucose medium to each well and incubate for 2-4 hours to induce nuclear sequestration of glucokinase.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in low glucose medium. A typical concentration range to test would be from 0.1 nM to 1 µM.

-

Include the following controls:

-

Negative Control: Low glucose medium with DMSO (vehicle).

-

Positive Control: High glucose medium (25 mM glucose).

-

-

Aspirate the starvation medium and add the compound dilutions and controls to the respective wells.

-

Incubate the plate for 1-2 hours at 37°C in a humidified incubator.

-

-

Fixation and Permeabilization:

-

Gently aspirate the treatment medium.

-

Fix the cells by adding 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by adding 0.1-0.25% Triton X-100 or Saponin in PBS and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature.

-

Dilute the primary anti-glucokinase antibody in the blocking buffer to its optimal concentration.

-

Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Dilute the fluorescently-labeled secondary antibody and the nuclear counterstain (DAPI or Hoechst) in the blocking buffer.

-

Incubate the cells with the secondary antibody and nuclear stain solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Leave the final wash of PBS in the wells for imaging.

-

-

Image Acquisition:

-

Acquire images using a high-content imaging system.

-

Capture images in at least two channels: one for the nuclear stain (e.g., DAPI/Hoechst) and one for the glucokinase staining (e.g., FITC/Alexa Fluor 488).

-

Acquire multiple fields per well to ensure robust data collection.

-

-

Image Analysis and Data Quantification:

-

Use the high-content imaging software to analyze the acquired images.

-

The software should be configured to:

-

Identify individual cells and their nuclei based on the nuclear stain.

-

Define the cytoplasmic region by creating a ring or mask around the identified nucleus.

-

Measure the mean fluorescence intensity of glucokinase staining within the nuclear and cytoplasmic regions for each cell.

-

-

Calculate the Nuclear-to-Cytoplasmic (N/C) intensity ratio for each cell.

-

Average the N/C ratios for all cells within a well.

-

-

Data Interpretation:

-

A decrease in the N/C ratio indicates translocation of glucokinase from the nucleus to the cytoplasm.

-

Plot the N/C ratio against the concentration of this compound to generate a dose-response curve.

-

Calculate the EC50 value for this compound-induced glucokinase translocation from the dose-response curve.

-

Compare the effect of this compound to the positive (high glucose) and negative (vehicle) controls.

-

Application Notes and Protocols for AMG-1694 in Primary Hepatocyte Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-1694 is a potent small molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][2] In hepatocytes, GK plays a pivotal role in glucose sensing and metabolism. Under normal physiological conditions, GKRP sequesters GK in the nucleus, rendering it inactive. By disrupting the GK-GKRP complex, this compound promotes the translocation of GK to the cytoplasm, leading to an indirect increase in its enzymatic activity.[1] This mechanism makes this compound a valuable tool for studying glucose metabolism and its regulation in hepatocytes, as well as for investigating its therapeutic potential in metabolic diseases.

These application notes provide detailed protocols for the use of this compound in primary hepatocyte cultures, enabling researchers to investigate its effects on cellular function.

Mechanism of Action: GK-GKRP Disruption

This compound functions by binding to the glucokinase regulatory protein, which induces a conformational change that leads to the dissociation of the glucokinase-GKRP complex. This releases glucokinase, allowing it to move to the cytoplasm and phosphorylate glucose to glucose-6-phosphate, the first step in glycolysis and glycogen synthesis.

References

Application Notes and Protocols for AMG-1694 Dosing in Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the use of AMG-1694, a small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) complex, in diabetic mouse models. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.

Mechanism of Action

This compound functions by disrupting the interaction between GK and GKRP in hepatocytes.[1][2] Under fasting conditions, GKRP binds to GK and sequesters it in the nucleus, thereby inactivating it.[1][2] By preventing this interaction, this compound allows for the translocation of GK to the cytoplasm, where it can phosphorylate glucose, leading to increased glucose uptake and reduced hepatic glucose production.[1][2] This mechanism of action is distinct from direct GK activators and has been shown to lower blood glucose levels specifically in diabetic animal models without causing hypoglycemia in normoglycemic animals.[1]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in hepatocytes.

Dosing Regimen and Efficacy

Preclinical studies have demonstrated the efficacy of this compound and its analog, AMG-3969, in rodent models of type 2 diabetes. The following tables summarize the available quantitative data on their dosing and effects.

This compound and AMG-3969 Dosing in Rodent Models

| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Observed Effect |

| This compound | ZDF Rats | Not specified | Oral gavage | Statistically significant reduction in blood glucose.[3] |

| This compound | Wistar Rats | 30, 100 | Not specified | Robust GK translocation from nucleus to cytoplasm.[2] |

| AMG-3969 | db/db Mice | 10, 30, 100 | Oral gavage | Dose-dependent reduction in blood glucose.[4] |

| AMG-3969 | db/db Mice | 100 | Oral gavage | 56% reduction in blood glucose at 8 hours.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in diabetic mouse models.

Induction of Type 2 Diabetes in Mice (db/db Model)

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.

-

Animal Model: C57BL/KsJ-db/db mice.

-

Protocol:

-

Obtain male db/db mice and their lean littermates (db/+) as controls at 6-8 weeks of age.

-

House animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

-

Monitor blood glucose levels weekly from the tail vein using a glucometer.

-

Mice are typically hyperglycemic and suitable for studies by 8-10 weeks of age.

-

Induction of Type 1 Diabetes in Mice (Streptozotocin Model)

Streptozotocin (STZ) is a chemical that is toxic to pancreatic beta cells, inducing a state of insulin deficiency.

-

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Mice (e.g., C57BL/6)

-

-

Protocol (High-Dose):

-

Prepare a fresh solution of STZ in cold citrate buffer immediately before use.

-

Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150-200 mg/kg body weight to fasted mice.

-

Monitor blood glucose levels daily for 3-5 days.

-

Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess glucose metabolism and the effect of a compound on glucose clearance.

-

Protocol:

-

Fast mice overnight (approximately 12-16 hours) with free access to water.

-

Record baseline blood glucose from the tail vein (t=0).

-

Administer the test compound (e.g., this compound) or vehicle via oral gavage at a predetermined time before the glucose challenge.

-

Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

-

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Data Presentation

The following table structure is recommended for summarizing quantitative data from studies involving this compound.

Example Data Table: Effect of this compound on Blood Glucose in db/db Mice

| Treatment Group | Dose (mg/kg) | n | Baseline Glucose (mg/dL) | Glucose at 4h (mg/dL) | Glucose at 8h (mg/dL) | % Glucose Reduction at 8h |

| Vehicle | - | 8 | 450 ± 25 | 440 ± 30 | 435 ± 28 | 3% |

| This compound | 30 | 8 | 455 ± 22 | 350 ± 20* | 280 ± 18 | 38% |

| This compound | 100 | 8 | 448 ± 28 | 290 ± 25** | 200 ± 15 | 55% |

-

p < 0.05, *p < 0.01, **p < 0.001 compared to vehicle. Data are presented as mean ± SEM.

Disclaimer: This document is intended for research purposes only. The protocols described are based on published preclinical studies and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: AMG-1694 for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG-1694 is a potent and selective small molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) complex.[1][2][3] By interrupting the inhibitory interaction between GK and GKRP, this compound indirectly enhances glucokinase activity.[1][2][3] Glucokinase plays a pivotal role in glucose sensing and metabolism, particularly in the liver and pancreatic β-cells. Its activation leads to increased glucose uptake and insulin secretion, making it a therapeutic target for metabolic diseases such as type 2 diabetes. This document provides detailed guidelines and protocols for the use of this compound in cell-based assays, with a focus on the recommended solvent and proper handling techniques to ensure experimental reproducibility and accuracy.

Recommended Solvent and Solubility

The recommended solvent for dissolving this compound for use in cell-based assays is Dimethyl Sulfoxide (DMSO) .[4] While specific quantitative solubility data is not widely published, chemical suppliers consistently list DMSO as the solvent of choice. It is crucial to prepare a high-concentration stock solution in DMSO, which can then be serially diluted to the desired final concentration in cell culture media.

General Guidelines for DMSO Use in Cell Culture:

-

Minimizing Cytotoxicity: High concentrations of DMSO can be toxic to cells. It is a common practice to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v) to avoid significant effects on cell viability and function. However, the tolerance to DMSO can be cell-line specific, with some robust cell lines tolerating up to 0.5%. It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on the assay readout.

-